N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which include this compound, have been reported to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce DNA double-strand breaks, leading to cell death .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been reported to have various effects, such as anti-inflammatory and analgesic activities .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have also shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit Mycobacterium tuberculosis , suggesting that they may interact with enzymes or other biomolecules involved in the metabolism of this bacterium
Preparation Methods
The synthesis of N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with substituted benzoic acids. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .
Industrial production methods for benzothiazole derivatives may involve more scalable processes such as microwave irradiation or one-pot multicomponent reactions. These methods offer advantages in terms of reaction efficiency and yield .
Chemical Reactions Analysis
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, benzothiazole derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can be compared with other benzothiazole derivatives such as N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides and N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides . These compounds share similar structural features but differ in their substituents and biological activities. For instance, N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides have shown potent anti-inflammatory activity, while N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides exhibit strong COX-2 inhibition .
Biological Activity
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a fluorobenzamide group. This unique structural arrangement contributes to its reactivity and biological activity. The benzothiazole ring is known for its ability to interact with various biological targets, which is a focal point in its pharmacological applications.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies indicate that this compound has potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer) cells. For instance, derivatives of benzothiazole have demonstrated significant cytotoxic effects and induced apoptosis in these cell lines .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent. This activity may be linked to the inhibition of key signaling pathways involved in inflammation .
- Antimicrobial Properties : this compound has shown inhibitory activity against various microbial strains, including Mycobacterium tuberculosis. This suggests its potential use in treating infectious diseases.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX), which are critical in the biosynthesis of prostaglandins involved in inflammation and cancer progression.
- Signaling Pathway Modulation : Research indicates that this compound can interfere with the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
Study | Findings |
---|---|
Kamal et al. (2010) | Identified potent anticancer activity against various human cancer cell lines. |
Lee et al. (2011) | Reported significant anti-inflammatory effects through cytokine modulation. |
El-Helby et al. (2019) | Demonstrated antimicrobial activity against Mycobacterium tuberculosis. |
These findings underscore the compound's versatility as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and therapeutic efficacy. Preliminary studies suggest favorable solubility profiles in various solvents, which may enhance its absorption and distribution in biological systems.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNGVDVGMXFAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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